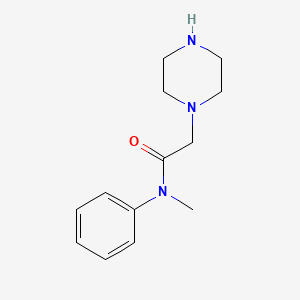

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin contains a total of 66 bonds. These include 42 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, and 18 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring. It also contains 1 aliphatic carboxylic acid and 1 aliphatic ester .Physical And Chemical Properties Analysis

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a white amorphous powder . It has a molecular weight of 512.51 . The compound should be stored at 0-8°C .科学的研究の応用

Peptide Synthesis

Fmoc-asp-amc is used in the preparation of peptide substrates based on 3-amino-7-methylcoumarin (AMC) by Fmoc Solid Phase Peptide Synthesis (SPPS). After Fmoc removal, peptide assembly can proceed using standard coupling methods. Treatment with 95% trifluoroacetic acid (TFA) releases the peptide-AMC directly from the solid phase .

Enzyme Assays

It serves as a sensitive and specific fluorogenic substrate used to assay for lysosomal glycoasparaginase (aspartylglucosaminidase) activity and the diagnosis of aspartylglucosaminuria .

作用機序

Target of Action

The primary target of Fmoc-Asp-AMC is the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds .

Mode of Action

Fmoc-Asp-AMC interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, typically piperidine . This allows for the controlled assembly of peptides .

Biochemical Pathways

The use of Fmoc-Asp-AMC in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group provides a means of protecting the amino group during this process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .

Pharmacokinetics

Its properties relevant to its use in synthesis include its stability under the conditions of peptide synthesis and its reactivity with the amino group of the incoming amino acid .

Result of Action

The use of Fmoc-Asp-AMC in peptide synthesis results in the formation of peptide bonds in a controlled manner . This allows for the synthesis of peptides of significant size and complexity . The final product of the reaction is the desired peptide, with the Fmoc group removed .

Action Environment

The action of Fmoc-Asp-AMC is influenced by the conditions of the peptide synthesis. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation . Additionally, the temperature and pH can also influence the rate and efficiency of the reactions .

Safety and Hazards

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJFCKXPEQMMDK-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373216 |

Source

|

| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |

CAS RN |

238084-15-6 |

Source

|

| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。